molecular formula C17H19NO2 B5349989 N-methyl-N-phenyl-4-propoxybenzamide

N-methyl-N-phenyl-4-propoxybenzamide

Cat. No.: B5349989
M. Wt: 269.34 g/mol
InChI Key: QWOMVBODQNYYDV-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-4-propoxybenzamide is a benzamide derivative characterized by a benzoyl core substituted with a propoxy group at the para position and methyl-phenyl groups attached to the amide nitrogen. Benzamides are widely studied for their pharmacological relevance, including roles as enzyme inhibitors or intermediates in drug synthesis . The propoxy group, a longer alkyl chain compared to methoxy or ethoxy substituents, likely enhances lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

N-methyl-N-phenyl-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMVBODQNYYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-4-propoxybenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

N-methyl-N-phenyl-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The propoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., nitro in 4MNB), altering reactivity in synthesis and interactions with biological targets .

Spectroscopic and Functional Properties

  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence (peak at pH 7.4), attributed to its aromatic and amide moieties. Propoxy substitution may shift emission maxima due to altered electron density .
  • Metal Chelation : The amide group in benzamides facilitates metal binding (e.g., Pb²⁺). Propoxy’s electron-donating effect might weaken chelation compared to electron-withdrawing substituents .

Pharmacological Potential

  • Drug Intermediates : Piperidinyl- and acetylphenyl-substituted benzamides () are used in CNS drug synthesis. The target compound’s lipophilicity may position it as a candidate for blood-brain barrier penetration .
  • Enzyme Inhibition : Methoxy- and nitro-substituted benzamides show activity against kinases and proteases. Propoxy’s bulkiness could modulate binding affinity in similar targets .

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